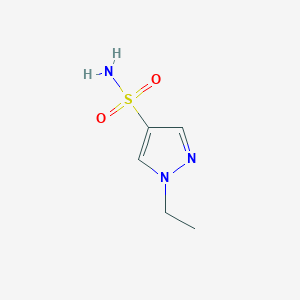

1-ethyl-1H-pyrazole-4-sulfonamide

Description

Significance of Pyrazole (B372694) and Sulfonamide Moieties in Chemical Sciences

The pyrazole and sulfonamide moieties are independently recognized as privileged structures in medicinal chemistry and materials science due to their versatile chemical properties and broad spectrum of biological activities.

The pyrazole is a five-membered heterocyclic aromatic ring containing two adjacent nitrogen atoms. nih.govacs.org This structural unit, first named by German chemist Ludwig Knorr in 1883, is a cornerstone in the synthesis of a vast number of compounds. nih.govacs.org The pyrazole ring's planarity, aromaticity, and the presence of distinct nitrogen atoms allow for diverse functionalization, leading to a wide array of derivatives. nih.govnih.gov This chemical versatility is a key reason for its prevalence in compounds developed for various applications, including pharmaceuticals and agriculture. acs.orgacs.org Pyrazole derivatives are known to exhibit a wide range of pharmacological properties. researchgate.netnih.govresearchgate.net

The sulfonamide functional group (-SO₂NH₂), on the other hand, is a critical component in a multitude of synthetic drugs, famously known as "sulfa drugs." scielo.org.mx Its importance was cemented in the history of medicine for its antibacterial effects. scielo.org.mx Beyond this, the sulfonamide moiety is a key feature in molecules designed for numerous other therapeutic purposes. acs.orgnih.gov Its ability to act as a zinc-binding group makes it a potent inhibitor of metalloenzymes, such as carbonic anhydrases. nih.govresearchgate.net The ease of synthesis and the favorable chemical properties of sulfonamides have made them a staple in drug discovery and development. ajchem-b.com

The strategic combination of these two moieties into a single pyrazole-sulfonamide scaffold is a prominent theme in contemporary chemical research. acs.org This molecular hybridization aims to create novel chemical entities where the combined structure may lead to synergistic, additive, or entirely new biological or chemical properties. acs.org The development of synthetic pathways to create these derivatives is an ongoing challenge and an important area of investigation in organic chemistry. acs.orgresearchgate.net

Historical Context of Pyrazole-Sulfonamide Chemistry

The journey of pyrazole-sulfonamide chemistry began with the independent discovery and development of its two core components. The first synthesis of a pyrazole by Ludwig Knorr in the 1880s opened the door to the exploration of this heterocyclic system. acs.org Over the decades, numerous synthetic routes to the pyrazole nucleus have been refined, expanding its accessibility to chemists. acs.org

The era of sulfonamide-based drugs began in the 1930s with the discovery of their antibacterial properties, which revolutionized medicine. This established the sulfonamide group as a vital pharmacophore. scielo.org.mx

The deliberate synthesis of molecules containing both a pyrazole and a sulfonamide moiety is a more recent development in the historical timeline. This area of research has gained momentum as medicinal chemists increasingly employ the strategy of pharmacophore hybridization. The evolution of novel synthetic approaches for preparing pyrazole-with-sulfonamide derivatives is a key focus. acs.org Early work often involved attaching a sulfonamide group to a pre-formed pyrazole ring or vice-versa. Modern research continues to seek more efficient and versatile synthetic methods. For instance, a common synthetic route involves reacting a pyrazole-4-sulfonyl chloride intermediate with a desired amine. nih.govacs.orgajchem-b.com This ongoing research highlights the transition from studying these two moieties in isolation to exploring the rich chemical space and potential applications of their combined scaffold.

Overview of Academic Research Trajectories for 1-Ethyl-1H-pyrazole-4-sulfonamide and Analogues

Academic research into this compound and its analogues is centered on synthesis, characterization, and the exploration of their potential applications, primarily in the context of biological activity. While specific research on the 1-ethyl derivative is limited in publicly available literature, extensive studies on closely related pyrazole-4-sulfonamide analogues provide a clear picture of the research landscape.

The primary trajectory involves the synthesis of novel analogues to build libraries of compounds for screening. Researchers systematically modify the core structure by introducing different substituents at various positions on the pyrazole ring and the sulfonamide nitrogen. For example, a recent study detailed the synthesis of two new series of derivatives: 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide. nih.govacs.org Another research effort focused on synthesizing hispolon-derived pyrazole sulfonamides to investigate their bioactivity. scielo.org.mxscielo.org.mx

A second major research trajectory is the investigation of structure-activity relationships (SAR) . After synthesizing new compounds, researchers evaluate their biological activities to understand how specific structural features influence their effects. For instance, studies have shown that the nature of the substituent on the sulfonamide nitrogen can significantly impact the biological profile of the molecule. dergipark.org.tr In one study of pyrazole sulfonamides designed as antitubercular agents, it was found that the presence of the sulfonamide moiety actually decreased the activity compared to their non-sulfonamide counterparts, demonstrating the complex nature of these structure-activity relationships. scielo.org.mx Conversely, other studies have found that incorporating a sulfonamide group can enhance activity against other biological targets. dergipark.org.tr

The findings from these research efforts are often detailed and include extensive characterization data for the newly synthesized compounds.

Table 1: Examples of Studied Pyrazole-4-sulfonamide Analogues and Research Findings

| Compound Name/Series | Research Focus | Selected Findings | Reference |

|---|---|---|---|

| N-(2-(Cyclohex-1-en-1-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | Synthesis and antiproliferative activity | The compound was successfully synthesized and characterized using NMR and other spectroscopic methods. It was evaluated for its in vitro antiproliferative activity. | nih.gov |

| 1,3,4-Oxadiazole sulfonamide derivatives containing a pyrazole structure | Synthesis and antibacterial activity against plant pathogens | Compounds were tested against Xanthomonas oryzae. Activity was found to be highest when the R group was a heterocyclic ring and when a chloro substituent was in the second position of a benzene (B151609) ring. | acs.org |

| Hispolon derived pyrazole sulfonamides | Synthesis and antitubercular activity | A series of 10 new compounds were synthesized. Two compounds, 3a and 3b, showed potent antitubercular activity (MIC 6.25 µg/mL). | scielo.org.mx |

These research trajectories underscore a vibrant and active field dedicated to exploring the chemical and biological properties of the pyrazole-sulfonamide scaffold. The work is foundational, providing the chemical synthesis pathways and initial activity data that could inform future research and applications.

Structure

3D Structure

Properties

IUPAC Name |

1-ethylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2S/c1-2-8-4-5(3-7-8)11(6,9)10/h3-4H,2H2,1H3,(H2,6,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLRCLRAOORSIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Ethyl 1h Pyrazole 4 Sulfonamide and Its Derivatives

Core Pyrazole (B372694) Ring Construction Approaches

The formation of the pyrazole ring is a fundamental step in the synthesis of the target compound. Several classical and modern methods are available for this purpose.

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, providing a direct route to the pyrazole nucleus. nih.gov The most prominent of these is the Knorr pyrazole synthesis. chemhelpasap.comname-reaction.com

The Knorr synthesis and related methods typically involve the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. chemhelpasap.comname-reaction.combeilstein-journals.org To obtain the 1-ethyl-1H-pyrazole core, ethylhydrazine (B1196685) would be the required hydrazine component. The 1,3-dicarbonyl compound can be varied to introduce substituents onto the pyrazole ring. For an unsubstituted pyrazole ring at positions 3 and 5, a malondialdehyde equivalent would be used.

A general representation of the Knorr synthesis for a 1-substituted pyrazole is shown below:

Reactants: A 1,3-dicarbonyl compound reacts with a substituted hydrazine (e.g., ethylhydrazine).

Mechanism: The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring. chemhelpasap.comyoutube.com

Regioselectivity: When using unsymmetrical 1,3-dicarbonyl compounds, a mixture of two regioisomers can be formed. mdpi.com However, the use of symmetrical dicarbonyls or specific reaction conditions can lead to a single, desired product.

A relevant example is the synthesis of 3,5-dimethyl-1H-pyrazole from the reaction of acetylacetone (B45752) (a 1,3-diketone) with hydrazine hydrate. nih.govacs.org To synthesize the specific 1-ethyl-1H-pyrazole core, one would react a malondialdehyde equivalent with ethylhydrazine.

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Product | Reference |

|---|---|---|---|

| Pentane-2,4-dione | Hydrazine hydrate | 3,5-Dimethyl-1H-pyrazole | nih.gov |

| Ethyl benzoylacetate | Phenylhydrazine | 1-Phenyl-3-phenyl-5-pyrazolone | chemhelpasap.com |

| 1,3-Diketones | Hydrazine | Pyrazoles | beilstein-journals.orgorganic-chemistry.org |

1,3-Dipolar cycloaddition is a powerful and atom-economical method for constructing five-membered heterocyclic rings like pyrazoles. sci-hub.sechim.it This approach typically involves the reaction of a 1,3-dipole with a dipolarophile.

For pyrazole synthesis, the most common 1,3-dipoles are diazo compounds, and the dipolarophiles are typically alkenes or alkynes. sci-hub.sechim.it To form the 1-ethyl-1H-pyrazole-4-sulfonamide, a strategy could involve the cycloaddition of a diazoalkane with an appropriately substituted alkyne or alkene, followed by subsequent functionalization.

Key aspects of this strategy include:

Components: A diazo compound (as the C-N-N component) and an alkene or alkyne (as the C-C component). chim.it

Regioselectivity: The regioselectivity of the cycloaddition is a crucial factor and is influenced by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. organic-chemistry.orgchim.it

Modern Variations: Recent advancements include the use of in situ generated diazo compounds from sources like N-tosylhydrazones, which can enhance the safety and applicability of the method. organic-chemistry.org

Table 2: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

Beyond the classical approaches, several modern synthetic methods have been developed for pyrazole synthesis, often offering improved efficiency, milder reaction conditions, and greater functional group tolerance. mdpi.com

These advanced methodologies include:

Transition Metal-Catalyzed Syntheses: Copper and palladium catalysts have been employed in various pyrazole syntheses, including domino reactions that form multiple bonds in a single pot. mdpi.comorganic-chemistry.org For instance, copper-catalyzed condensation reactions can provide pyrazoles under acid-free conditions at room temperature. organic-chemistry.org

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in pyrazole synthesis via cyclocondensation. scielo.brresearchgate.net

One-Pot, Multi-Component Reactions: These reactions combine three or more starting materials in a single reaction vessel to construct complex molecules like substituted pyrazoles in a highly efficient manner. beilstein-journals.orgacs.org

Sulfonamide Moiety Introduction and Functionalization

Once the 1-ethyl-1H-pyrazole core is synthesized, the next critical step is the introduction of the sulfonamide group at the 4-position of the pyrazole ring. The pyrazole ring is known to undergo electrophilic substitution preferentially at the 4-position. nih.govmdpi.com

Direct sulfonylation of the pre-formed 1-ethyl-1H-pyrazole is a common strategy. This typically involves two steps: sulfonation to introduce a sulfonic acid or sulfonyl chloride group, followed by amination to form the sulfonamide.

Sulfonation/Chlorosulfonation: The pyrazole ring can be reacted with a strong sulfonating agent like chlorosulfonic acid (HSO3Cl) or oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid). nih.govarkat-usa.org The reaction with chlorosulfonic acid directly yields the pyrazole-4-sulfonyl chloride intermediate. nih.govnih.gov

Amination: The resulting pyrazole-4-sulfonyl chloride is then reacted with ammonia (B1221849) or an amine to form the desired sulfonamide. nih.govresearchgate.net

A study on the synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives demonstrated the sulfonylation of 3,5-dimethyl-1H-pyrazole using chlorosulfonic acid in chloroform, followed by reaction with various amines to produce the corresponding sulfonamides. nih.govacs.org

Table 3: Sulfonylation of Pyrazoles

An alternative approach involves the use of nucleophilic substitution reactions. This can be achieved in a few ways:

Reaction of Pyrazole-4-sulfonyl Chloride with Amines: This is the most common method, where the pre-formed pyrazole-4-sulfonyl chloride acts as an electrophile and is reacted with a nucleophilic amine in the presence of a base. nih.govacs.orgacs.org This method is versatile and allows for the synthesis of a wide variety of N-substituted pyrazole-4-sulfonamides. nih.govacs.org

Reaction of Sulfonyl Azides with Amines: A protocol for the direct formation of sulfonamides from sulfonyl azides and amines via nucleophilic substitution has also been developed. sci-hub.se

The synthesis of various pyrazole-4-sulfonamide derivatives has been successfully achieved by reacting the corresponding pyrazole-4-sulfonyl chloride with different amines in a solvent like dichloromethane (B109758) and in the presence of a base such as diisopropylethylamine. nih.govacs.org

Advanced Spectroscopic and Analytical Characterization in 1 Ethyl 1h Pyrazole 4 Sulfonamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 1-ethyl-1H-pyrazole-4-sulfonamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides an unambiguous structural confirmation. nih.govresearchgate.net

1H NMR Applications

Proton (¹H) NMR spectroscopy identifies the number and type of hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group, the pyrazole (B372694) ring, and the sulfonamide moiety.

The ethyl group attached to the pyrazole nitrogen gives rise to a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a pattern indicative of a -CH₂-CH₃ spin system. The protons on the pyrazole ring, H-3 and H-5, are expected to appear as distinct singlets in the aromatic region of the spectrum. The two protons of the primary sulfonamide (-SO₂NH₂) group typically appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration. scielo.org.mx

Table 1: Predicted ¹H NMR Spectral Data for this compound Data predicted based on analogous structures.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.20 | s | 1H | Pyrazole H-5 |

| ~ 7.85 | s | 1H | Pyrazole H-3 |

| ~ 7.25 | br s | 2H | -SO₂NH ₂ |

| ~ 4.15 | q | 2H | -CH ₂-CH₃ |

| ~ 1.45 | t | 3H | -CH₂-CH ₃ |

13C NMR and DEPT Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. The spectrum for this compound would display separate signals for each unique carbon atom. The chemical shifts of the pyrazole ring carbons are characteristic of their positions within the heterocyclic aromatic system. nih.govresearchgate.net

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used in conjunction with ¹³C NMR to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ groups, and negative signals for CH₂ groups, while quaternary carbons (like C-4) would be absent.

Table 2: Predicted ¹³C NMR and DEPT-135 Spectral Data for this compound Data predicted based on analogous structures.

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |

| ~ 139.5 | Positive | Pyrazole C -5 |

| ~ 133.0 | Positive | Pyrazole C -3 |

| ~ 118.0 | Absent | Pyrazole C -4 |

| ~ 45.0 | Negative | -C H₂-CH₃ |

| ~ 15.0 | Positive | -CH₂-C H₃ |

2D NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. researchgate.netrsc.org

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a key cross-peak in the COSY spectrum would confirm the connectivity between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly with the carbons they are attached to. It would be used to definitively assign the signals observed in the ¹H and ¹³C NMR spectra. For example, it would show a correlation between the proton signal at ~4.15 ppm and the carbon signal at ~45.0 ppm, confirming their assignment to the ethyl methylene group. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is essential for connecting different fragments of the molecule. Key HMBC correlations for confirming the structure of this compound would include:

Correlations from the ethyl CH₂ protons to pyrazole ring carbons C-5 and C-3.

Correlations from the pyrazole H-3 proton to carbons C-5 and C-4.

Correlations from the pyrazole H-5 proton to carbons C-3 and C-4, as well as the ethyl CH₂ carbon.

These 2D NMR techniques, used in concert, provide unambiguous evidence for the complete and correct structural assignment of the molecule. rsc.orgnih.gov

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule's functional groups. nih.govacs.org For this compound, the key functional groups—sulfonamide, pyrazole ring, and ethyl group—exhibit characteristic absorption bands.

Table 3: Predicted FT-IR Characteristic Absorption Bands for this compound Data predicted based on analogous structures.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H stretching | Sulfonamide (-SO₂NH ₂) |

| 3150 - 3100 | C-H stretching | Pyrazole ring |

| 2980 - 2850 | C-H stretching | Ethyl group |

| 1550 - 1450 | C=N, C=C stretching | Pyrazole ring |

| ~ 1350 | Asymmetric SO₂ stretching | Sulfonamide (-S O₂) |

| ~ 1160 | Symmetric SO₂ stretching | Sulfonamide (-S O₂) |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar and symmetric bonds, which may show weak absorption in FT-IR. iu.edu.sadntb.gov.ua In the analysis of this compound, Raman spectroscopy would be effective in identifying the symmetric vibrations of the sulfonyl group and the breathing modes of the pyrazole ring.

Table 4: Predicted FT-Raman Characteristic Shifts for this compound Data predicted based on analogous structures.

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

| 3150 - 3100 | C-H stretching | Pyrazole ring |

| 2980 - 2850 | C-H stretching | Ethyl group |

| 1580 - 1500 | Ring stretching | Pyrazole ring |

| ~ 1155 | Symmetric SO₂ stretching | Sulfonamide (-S O₂) |

| 800 - 600 | Ring deformation | Pyrazole ring |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool in chemical research, providing critical information about the mass-to-charge ratio (m/z) of ions. This technique allows for the precise determination of molecular weight and offers insights into the structure of a compound through the analysis of its fragmentation patterns. In the study of this compound and its derivatives, High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly prominent.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the m/z value to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas. This precision is crucial for the unambiguous identification of newly synthesized compounds.

For pyrazole sulfonamide derivatives, HRMS is frequently conducted using an ESI interface (ESI-HRMS) to confirm the calculated molecular formula. nih.govacs.orgresearchgate.netfrontiersin.orgmdpi.com The high accuracy of the mass measurement, often within a few parts per million (ppm) of the theoretical value, provides strong evidence for the proposed structure. acs.orgfrontiersin.org The molecular formula for this compound is C₅H₉N₃O₂S, with a calculated monoisotopic mass of 175.04699. sigmaaldrich.com HRMS analysis would be expected to yield a mass measurement extremely close to this theoretical value, thereby confirming the compound's elemental composition.

Table 1: Theoretical HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Mass (m/z) |

| [M+H]⁺ | C₅H₁₀N₃O₂S⁺ | 176.05426 |

| [M+Na]⁺ | C₅H₉N₃NaO₂S⁺ | 198.03621 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, thermally labile, and high molecular weight compounds. It typically generates protonated molecules, [M+H]⁺, or other adducts with minimal fragmentation, making it ideal for determining the molecular weight of the analyte. nist.gov

In the analysis of pyrazole sulfonamides, ESI-MS is used to identify the molecular ion peak, which corresponds to the mass of the intact molecule plus a proton. mdpi.comnih.gov For this compound, which has a molecular weight of 175.21, the ESI-MS spectrum in positive ion mode would be expected to show a prominent signal at an m/z of approximately 176.22, corresponding to the [M+H]⁺ ion. sigmaaldrich.com Tandem mass spectrometry (MS/MS) experiments can be performed on this precursor ion to induce fragmentation, providing valuable data for structural elucidation. nist.gov

Elemental Analysis for Stoichiometric Purity Determination

Elemental analysis is a fundamental analytical technique that determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. The experimentally determined percentages are compared against the theoretical values calculated from the compound's molecular formula. A close agreement between the experimental and theoretical values serves as a crucial indicator of the sample's stoichiometric purity.

This method is routinely employed in the characterization of newly synthesized pyrazole sulfonamide derivatives to validate their elemental composition. mdpi.comacs.orgacs.orgresearchgate.net For this compound (C₅H₉N₃O₂S), the theoretical elemental composition provides a benchmark for assessing the purity of a synthesized batch.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Moles in Formula | Mass Contribution | Percentage (%) |

| Carbon | C | 12.011 | 5 | 60.055 | 34.28 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 5.18 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 23.98 |

| Oxygen | O | 15.999 | 2 | 31.998 | 18.26 |

| Sulfur | S | 32.06 | 1 | 32.060 | 18.30 |

| Total | 175.206 | 100.00 |

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the separation, isolation, and purity assessment of chemical compounds. In the synthesis and analysis of this compound, both thin-layer and column chromatography play critical roles.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and assess the purity of a sample. nih.govacs.org In the synthesis of pyrazole-4-sulfonamide derivatives, TLC on silica (B1680970) gel plates is the standard method for tracking the conversion of starting materials to products. jrespharm.comresearchgate.net The separated spots on the TLC plate are typically visualized under a UV lamp, often at a wavelength of 254 nm. nih.govacs.org The retention factor (Rf) value of the compound can be calculated, providing a characteristic property under a specific solvent system.

Column Chromatography for Isolation

Following a synthesis, the crude product is often a mixture containing the desired compound, unreacted starting materials, and byproducts. Column chromatography is the most common method for purifying and isolating the target compound from this mixture on a preparative scale. acs.orgjst.go.jp

For pyrazole-4-sulfonamide derivatives, purification is typically achieved using flash column chromatography with silica gel as the stationary phase. nih.govjrespharm.comrsc.orgchemicalbook.com A suitable solvent system (eluent), often a mixture of non-polar and polar solvents like hexanes and ethyl acetate, is chosen to effectively separate the components of the crude mixture. chemicalbook.comcam.ac.uk The fractions are collected and analyzed (e.g., by TLC) to isolate the pure this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in the research and development of novel chemical entities like this compound. Its versatility allows for the separation, identification, and quantification of the compound from complex mixtures, making it indispensable for assessing purity, monitoring reaction progress, and performing quantitative analysis. nih.gov The development of a robust HPLC method is a critical step in the characterization of new pharmaceutical candidates and research chemicals.

Detailed Research Findings

While specific, published HPLC methods for the direct analysis of this compound are not extensively documented in publicly available literature, methodologies for structurally related pyrazole derivatives and sulfonamides are well-established. These serve as a strong foundation for developing a suitable analytical method.

Reversed-phase HPLC (RP-HPLC) is the most common approach for analyzing compounds of this nature due to its applicability to a wide range of polar and non-polar molecules. nih.gov In a typical RP-HPLC setup for a pyrazole sulfonamide, a non-polar stationary phase (like a C18 or C8 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

A gradient elution is often employed to ensure the efficient separation of the main compound from any impurities, which may have significantly different polarities. nih.gov This involves changing the composition of the mobile phase over the course of the analysis, typically by increasing the proportion of the organic solvent (e.g., acetonitrile (B52724) or methanol) in relation to the aqueous buffer. mdpi.comsigmaaldrich.com

Research on similar pyrazole derivatives demonstrates the successful validation of HPLC methods for linearity, accuracy, precision, and sensitivity (Limit of Detection, LOD, and Limit of Quantification, LOQ). mdpi.comresearcher.life For instance, a study on new pyrazole derivatives validated an HPLC method with a linearity range of 0.1–10 μg/mL and an LOQ of approximately 0.02 µg/mL. mdpi.com Another study on a pyrazoline derivative established linearity in the range of 50 to 150 μg/mL with a correlation coefficient of 0.9995. ijcpa.in These findings underscore the capability of HPLC to provide accurate and reliable quantitative data for pyrazole-based compounds.

Furthermore, HPLC is crucial for the purification of synthesized compounds. Preparative HPLC, which uses larger columns, can be employed to isolate pure stereoisomers or to separate the final product from reaction byproducts and starting materials, as demonstrated in the synthesis of related pyrazole azabicyclo[3.2.1]octane sulfonamides. nih.gov

The tables below represent a hypothetical, yet scientifically grounded, set of parameters for an RP-HPLC method suitable for the analysis of this compound, based on established methods for analogous compounds.

Table 1: Representative RP-HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 240 nm |

| Injection Volume | 10 µL |

Table 2: Typical HPLC Method Validation Findings

| Validation Parameter | Typical Result |

|---|---|

| Linearity (R²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

| Retention Time | ~12.5 min (Hypothetical) |

These tables illustrate the expected performance of a well-developed HPLC method for this compound, providing the necessary precision and accuracy for rigorous scientific investigation. The UV detection wavelength is selected based on the chromophore of the pyrazole sulfonamide structure.

Computational Chemistry and Theoretical Investigations of 1 Ethyl 1h Pyrazole 4 Sulfonamide Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods can predict molecular geometry, orbital energies, and reactivity indicators.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the electronic structure of molecules, providing insights into geometry, bonding, and electronic properties. For pyrazole (B372694) sulfonamide systems, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G**, can map electrostatic potential surfaces and calculate atomic charges (e.g., Mulliken charges).

The pyrazole ring, with its nitrogen lone pairs and aromatic π-system, contributes significant electron density. Conversely, the sulfonamide group is strongly electron-withdrawing, modulating the electronic properties of the entire molecule. DFT calculations for analogous compounds like 1,3-Dimethyl-1H-pyrazole-4-sulfonamide reveal a planar pyrazole ring and a tetrahedral geometry at the sulfur center of the sulfonamide group. The analysis of the molecular electrostatic potential (MEP) helps identify nucleophilic and electrophilic sites, indicating regions of a molecule most likely to be involved in chemical reactions. dntb.gov.uaderpharmachemica.com For pyrazole derivatives, negative potential sites are often located on the nitrogen and oxygen atoms, while positive potentials are found on the hydrogen atoms. derpharmachemica.com

Table 1: Representative DFT-Calculated Properties for a Pyrazole Sulfonamide Analog (Data based on studies of related compounds like 1,3-Dimethyl-1H-pyrazole-4-sulfonamide)

| Property | Description | Typical Finding |

|---|---|---|

| Molecular Geometry | The 3D arrangement of atoms. | Pyrazole ring is planar; sulfonamide sulfur is tetrahedral. |

| Electrostatic Potential | Maps charge distribution and reactivity sites. | Negative potential on sulfonamide oxygens and pyrazole nitrogens. derpharmachemica.com |

| Topological Polar Surface Area (TPSA) | Predicts transport properties. | Calculated as 86.36 Ų for an analog, indicating significant polarity. |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are crucial for determining a molecule's reactivity, electronic transitions, and kinetic stability. derpharmachemica.comresearchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. derpharmachemica.com

The energy gap between the HOMO and LUMO is a key parameter; a smaller gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron. researchgate.net For a related compound, 1,3-dimethyl-1H-pyrazole-4-sulfonamide, the HOMO-LUMO gap has been calculated to be approximately 4.5 eV. This analysis is critical for predicting how the molecule will participate in chemical reactions and absorb light. dntb.gov.ua

Table 2: Frontier Molecular Orbital (FMO) Data for a Pyrazole Analog (Illustrative data based on findings for 1,3-dimethyl-1H-pyrazole-4-sulfonamide)

| Parameter | Energy (eV) | Description |

|---|---|---|

| E_HOMO | (Value not specified in sources) | Energy of the Highest Occupied Molecular Orbital. |

| E_LUMO | (Value not specified in sources) | Energy of the Lowest Unoccupied Molecular Orbital. |

| Energy Gap (ΔE) | ~4.5 | The difference (E_LUMO - E_HOMO), indicating chemical reactivity. |

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static; they are dynamic entities that can adopt various shapes or conformations. Conformational analysis and molecular dynamics (MD) simulations explore this dynamic behavior.

Molecular Dynamics (MD) simulations provide a time-resolved view of molecular motion. These simulations are particularly useful for assessing the stability of a molecule or a protein-ligand complex over time. researchgate.netrsc.org In studies of related pyrazole-based sulfonamides complexed with proteins, MD simulations run for nanoseconds can reveal whether the ligand remains stably bound in the active site. researchgate.netrsc.org A key metric from these simulations is the Root Mean Square Deviation (RMSD), which measures the average change in atomic positions from a reference structure. A low and stable RMSD value over time suggests the complex is stable. researchgate.net For example, MD simulations of a pyrazole-based sulfonamide bound to a carbonic anhydrase isozyme showed the complex stabilizing with an average RMSD of 2.5 Å. rsc.orgnih.gov

Molecular Docking Studies for Protein-Ligand Interactions (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. It is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms.

Docking studies on various pyrazole sulfonamide derivatives have identified potential interactions with several important enzyme classes, including carbonic anhydrases (CAs) and cyclooxygenases (COX). nih.govelsevierpure.com The process involves placing the ligand (e.g., 1-ethyl-1H-pyrazole-4-sulfonamide) into the three-dimensional structure of a protein's active site and scoring the different poses based on binding affinity.

These studies can predict specific interactions that stabilize the ligand in the binding pocket. For instance, the sulfonamide group is known to form crucial hydrogen bonds and coordinate with metal ions, such as the Zn(II) ion in the active site of carbonic anhydrase. researchgate.netnih.gov Other key interactions can include hydrogen bonds with amino acid residues like Gln, Thr, and Asn, as well as hydrophobic interactions with residues like Val and Leu. nih.gov

Table 3: Representative Protein-Ligand Interactions for Pyrazole Sulfonamides from Docking Studies (Based on studies of related compounds with various protein targets)

| Protein Target | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|

| Carbonic Anhydrase II (hCA II) | Gln89, Val119, Leu197, Asn64 nih.gov | Hydrogen bonding, hydrophobic interactions. nih.gov |

| Carbonic Anhydrase IX (hCA IX) | Gln71, Val121, Thr200, Pro203 nih.gov | Hydrogen bonding, hydrophobic interactions. nih.gov |

Following docking, the stability of the predicted protein-ligand complex is often assessed using MD simulations, as mentioned previously. By analyzing the trajectory of the simulation, researchers can confirm whether the key interactions identified in the docking pose are maintained over time. researchgate.netrsc.org

The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms are monitored. A stable RMSD for both the ligand and the protein indicates that the complex does not undergo significant conformational changes and remains in a stable bound state. rsc.orgnih.gov For example, in a study on pyrazole-based inhibitors of carbonic anhydrase, the RMSD of the liganded protein fluctuated initially but eventually stabilized, confirming the stability of the binding. rsc.orgnih.gov This assessment is crucial for validating the docking results and provides confidence that the compound can form a stable and effective interaction with its biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery and materials science. ijbpas.com By correlating the structural or property-dependent features of a compound with its biological activity, QSAR models can predict the efficacy of novel, untested molecules. nih.govbiointerfaceresearch.com This predictive capability significantly reduces the time and cost associated with experimental screening. biointerfaceresearch.com

Descriptor Generation and Selection

The foundation of any QSAR model lies in the generation and selection of molecular descriptors. These descriptors are numerical representations of a molecule's physicochemical and structural properties. For pyrazole sulfonamide systems, a wide array of descriptors can be calculated to capture various aspects of the molecular structure.

Commonly used descriptors in QSAR studies of pyrazole derivatives include:

Topological descriptors: These describe the connectivity of atoms in a molecule, such as the Kier & Hall indices (e.g., Kier ChiV3, Kier Chi6). benthamdirect.comresearchgate.net

Electronic descriptors: These quantify the electronic properties of the molecule, including dipole moment, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) energies. Quantum chemical calculations are often employed to determine these descriptors. nih.gov

Steric descriptors: These relate to the three-dimensional shape and size of the molecule.

Hydrophobic descriptors: The logarithm of the partition coefficient (log P) is a common descriptor that measures a molecule's lipophilicity. biointerfaceresearch.combenthamdirect.comresearchgate.net

Hydrogen bond descriptors: The number of hydrogen bond donors and acceptors is crucial for understanding intermolecular interactions. benthamdirect.comresearchgate.netfrontiersin.org

The selection of the most relevant descriptors is a critical step to build a robust QSAR model. Statistical methods like Principal Component Analysis (PCA) and Partial Least Squares (PLS) are often used to reduce the dimensionality of the descriptor space and select the most informative ones. nih.govacs.org

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Pyrazole Derivatives

| Descriptor Type | Example | Description |

| Topological | Kier ChiV3 (cluster index) | Describes molecular branching and complexity. benthamdirect.comresearchgate.net |

| Electronic | Dipole Moment | Measures the overall polarity of the molecule. biointerfaceresearch.com |

| Hydrophobic | Log P | Represents the lipophilicity of the compound. biointerfaceresearch.combenthamdirect.comresearchgate.net |

| Hydrogen Bond | Number of H-bond acceptors | Counts the number of atoms capable of accepting a hydrogen bond. benthamdirect.comresearchgate.netfrontiersin.org |

Statistical Model Development for Biological Activity Prediction

Once a set of relevant descriptors is selected, various statistical methods can be employed to develop a QSAR model that predicts the biological activity of the compounds. The goal is to establish a mathematical equation that relates the descriptors to the observed activity.

Commonly used statistical methods include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and a set of descriptors. biointerfaceresearch.comacs.org

Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large and there is a high degree of correlation between them. nih.govfrontiersin.orgacs.org

Artificial Neural Networks (NN): NNs are non-linear models that can capture more complex relationships between structure and activity. biointerfaceresearch.com

The predictive power of a QSAR model is assessed through rigorous validation techniques. This typically involves splitting the dataset into a training set, used to build the model, and a test set, used to evaluate its predictive performance on unseen data. nih.govacs.org Key statistical parameters for model validation include the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (q²), and the root mean square error (RMSE). biointerfaceresearch.comacs.org A robust QSAR model will exhibit high R² and q² values and a low RMSE. acs.org

For instance, a QSAR study on pyrazole-benzimidazolone hybrids as inhibitors of a specific enzyme utilized both MLR and NN methods, achieving correlation coefficients (R) of 0.878 and 0.978, respectively, indicating a strong correlation between the selected descriptors and the inhibitory activity. biointerfaceresearch.com Similarly, studies on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors have demonstrated the utility of 2D-QSAR models in predicting anticancer activity. acs.org

Theoretical Reaction Mechanism Pathways for this compound Synthesis and Transformation

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions, allowing for the prediction of reaction pathways, transition states, and the feasibility of different synthetic routes.

The synthesis of pyrazole sulfonamides can be achieved through various methods. A common approach involves the reaction of a pyrazole sulfonyl chloride with an appropriate amine. acs.orgnih.gov For this compound, this would likely involve the reaction of 1-ethyl-1H-pyrazole-4-sulfonyl chloride with ammonia (B1221849) or a protected form of ammonia.

Theoretical investigations can elucidate the reaction mechanism by:

Mapping the potential energy surface: This involves calculating the energies of reactants, intermediates, transition states, and products.

Identifying transition states: These are the highest energy points along the reaction coordinate and are crucial for determining the reaction rate.

Calculating activation energies: The energy difference between the reactants and the transition state determines how fast a reaction will proceed.

For example, the synthesis of pyrazoles can occur through 1,3-dipolar cycloaddition reactions or cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazines. nih.gov Theoretical studies can help predict the regioselectivity of these reactions, which is often a critical factor in the synthesis of substituted pyrazoles.

Furthermore, computational methods can be used to investigate the transformation of this compound. This could include studying its potential metabolic pathways or its degradation under various conditions. For instance, the sulfonamide group can undergo substitution reactions. Theoretical calculations can predict the likelihood and products of such reactions.

A study on the synthesis of multisubstituted 4-sulfonyl-1H-pyrazoles from N-propargylic sulfonylhydrazone derivatives identified a novel 1,3-sulfonyl shift as a key step in the transformation, a discovery aided by mechanistic investigation. acs.org Such insights are crucial for developing novel and efficient synthetic methodologies.

Mechanistic and Target Oriented Biochemical Investigations of 1 Ethyl 1h Pyrazole 4 Sulfonamide and Analogues

Enzyme Inhibition Studies and Kinetic Analysis (In Vitro)

Carbonic Anhydrase Isozyme Inhibition Mechanisms

The sulfonamide group is a classic zinc-binding function that is essential for the effective inhibition of carbonic anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The inhibition mechanism of sulfonamides involves the deprotonated sulfonamide nitrogen coordinating to the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide (B78521) ion. This binding disrupts the catalytic cycle of the enzyme.

Table 1: Illustrative Carbonic Anhydrase Inhibition Data for Pyrazole (B372694) Sulfonamide Analogues

| Compound/Analogue | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

|---|---|---|---|---|

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |

| Pyrazole Analogue A | 150 | 8 | 15 | 4.2 |

| Pyrazole Analogue B | 98 | 5.5 | 9.8 | 3.1 |

Note: This table is illustrative and based on data for structurally related pyrazole sulfonamides, not 1-ethyl-1H-pyrazole-4-sulfonamide.

Dihydropteroate (B1496061) Synthase Inhibition Pathways

Dihydropteroate synthase (DHPS) is a crucial enzyme in the folate biosynthesis pathway of many microorganisms. Sulfonamides act as competitive inhibitors of DHPS, mimicking the natural substrate, para-aminobenzoic acid (PABA). By binding to the PABA-binding site on the enzyme, sulfonamides prevent the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate, thereby halting the production of dihydropteroate and, consequently, folic acid. This inhibition is bacteriostatic, as it prevents bacterial replication.

The inhibitory activity of sulfonamides against DHPS is a well-established mechanism of action for this class of compounds. Although no specific studies on this compound have been found, its sulfonamide group suggests it could potentially act as a competitive inhibitor of DHPS. The pyrazole ring would serve as the core to which the sulfonamide is attached, and its electronic and steric properties would influence the binding affinity to the enzyme's active site.

N-Myristoyltransferase (NMT) Inhibition Modalities

N-Myristoyltransferase (NMT) is an enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a variety of proteins. This modification is crucial for protein targeting to membranes and for signal transduction pathways. Inhibition of NMT has been explored as a therapeutic strategy for treating infections and cancer.

Certain pyrazole sulfonamide derivatives have been identified as potent inhibitors of NMT. For example, the compound DDD85646, a more complex pyrazole sulfonamide, is a known potent inhibitor of Trypanosoma brucei NMT. The mechanism of inhibition by these compounds often involves the pyrazole core and the sulfonamide group interacting with specific residues within the enzyme's active site. While DDD85646 is structurally different from this compound, these findings suggest that the pyrazole sulfonamide scaffold can be a basis for NMT inhibition.

Acetohydroxyacid Synthase (AHAS) Inhibition Mechanisms

Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS), is a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms. It is a major target for several classes of herbicides. Some classes of AHAS inhibitors contain a sulfonylurea or a related moiety. While pyrazole sulfonamides are not the most common class of AHAS inhibitors, the development of novel inhibitors is an active area of research. Virtual screening and rational design approaches have been used to identify new scaffolds that can bind to the active site of AHAS.

The potential for a pyrazole sulfonamide like this compound to inhibit AHAS would depend on its ability to fit into the substrate or cofactor binding pockets of the enzyme and interact with key amino acid residues.

Cyclooxygenase (COX) Enzyme Interactions and Inhibition

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid. There are two main isoforms, COX-1 and COX-2, which are targets for nonsteroidal anti-inflammatory drugs (NSAIDs). Some selective COX-2 inhibitors are diarylheterocycles, and pyrazole-containing compounds are prominent in this class (e.g., celecoxib).

Receptor Modulation and Ligand Binding Characterization

Beyond enzyme inhibition, the pyrazole scaffold is present in various compounds that act as ligands for different receptors. However, there is no specific information available in the searched literature regarding the receptor modulation or ligand binding characteristics of this compound. To determine if this compound has any affinity for specific receptors, it would need to be screened against a panel of receptors in radioligand binding assays or other relevant pharmacological assays.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetazolamide |

| para-aminobenzoic acid (PABA) |

| DDD85646 |

Based on a comprehensive review of available scientific literature, there is currently insufficient specific data on the compound This compound to generate the detailed article as requested in the provided outline.

The search for pre-clinical, in vitro data pertaining to this exact molecule—including its effects on apoptosis induction, cell cycle arrest, inhibition of proliferation in cultured cell lines, and its selectivity profile—did not yield specific research findings. Similarly, detailed Structure-Activity Relationship (SAR) studies focusing on the impact of the N1-ethyl group on the pyrazole ring or the role of its specific sulfonamide configuration in target interaction are not available in the public domain.

While the broader class of pyrazole-sulfonamide derivatives has been the subject of extensive research—showing a wide range of biological activities including antiproliferative and kinase inhibitory effects acs.orgnih.govresearchgate.net—these findings are associated with analogues that have different substitution patterns. Extrapolating these results to this compound would not be scientifically accurate or adhere to the strict focus on the specified compound.

Therefore, the creation of a thorough and scientifically accurate article that strictly adheres to the requested outline for this compound is not possible at this time due to the absence of dedicated research on this specific chemical entity.

Structure-Activity Relationship (SAR) Elucidation for Molecular Design

Conformational Requirements for Optimized Biological Responses

The biological activity of pyrazole-sulfonamide derivatives is intricately linked to their three-dimensional conformation, which dictates their binding affinity to specific biological targets. The spatial arrangement of the pyrazole ring, the sulfonamide group, and any substituents plays a crucial role in establishing favorable interactions within the active site of an enzyme or receptor.

Studies on various pyrazole-based inhibitors have highlighted the importance of the planarity of the pyrazole ring and the rotational flexibility around the sulfonamide linker for optimal target engagement. The orientation of the sulfonamide group relative to the pyrazole ring can influence the molecule's ability to act as a hydrogen bond donor and acceptor, which is often critical for binding to metalloenzymes. For instance, in the inhibition of carbonic anhydrases, the sulfonamide moiety coordinates with the zinc ion in the active site, and its orientation is stabilized by hydrogen bonds with surrounding amino acid residues.

The nature and position of substituents on the pyrazole ring also significantly impact the conformational preferences and, consequently, the biological activity. For this compound, the ethyl group at the N1 position of the pyrazole ring will influence the molecule's lipophilicity and steric profile. Structure-activity relationship (SAR) studies on related pyrazole derivatives have shown that variations in alkyl substituents at this position can modulate the inhibitory potency and selectivity against different enzyme isoforms. For example, in a series of 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives, the presence and nature of substituents on the sulfonamide nitrogen were found to be critical for antiproliferative activity. nih.govacs.org Bulky, hydrophobic groups on the sulfonamide were shown to be necessary for good anticancer activity in some cases. acs.org

The following table summarizes the inhibitory activity of some pyrazole-sulfonamide derivatives against human carbonic anhydrase (hCA) isoforms, illustrating the influence of substitution patterns on biological response.

| Compound | Substitution Pattern | hCA I (Ki, nM) | hCA II (Ki, nM) |

| 1a | 1-Benzoyl-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl]benzenesulfonamide | 75.54 ± 4.91 | 85.42 ± 6.60 |

| 1b | 1-(4-Chlorobenzoyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl]benzenesulfonamide | 69.81 ± 10.12 | 79.13 ± 9.38 |

| 2a | 1-Benzoyl-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl]benzenesulfonamide (meta-sulfonamide) | 25.17 ± 3.15 | 31.51 ± 2.17 |

| 2d | 1-(4-Methoxybenzoyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl]benzenesulfonamide (meta-sulfonamide) | 18.03 ± 2.86 | 24.84 ± 1.57 |

Data sourced from studies on sulfonamide-bearing pyrazolone (B3327878) derivatives. nih.govresearchgate.net

Investigation of Pyrazole-Sulfonamide Hybrids and Their Biological Potentials

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has emerged as a powerful strategy in drug discovery. Pyrazole-sulfonamide hybrids have been explored for their potential to interact with multiple biological targets, leading to enhanced therapeutic efficacy or novel mechanisms of action.

The combination of a pyrazole moiety with a sulfonamide group in a hybrid structure can lead to synergistic or antagonistic effects. Synergy occurs when the combined effect of the two pharmacophores is greater than the sum of their individual effects. This can arise from the hybrid molecule simultaneously binding to different sites on a single target or interacting with multiple targets in a signaling pathway. For instance, pyrazole-clubbed pyrazoline hybrids have been investigated for their antibacterial activity, where the combination of pharmacophores aims to overcome drug resistance mechanisms. nih.gov

Conversely, antagonism can occur if the two pharmacophores hinder each other's binding or if they elicit opposing biological responses. The design of effective hybrid molecules requires a careful selection of linkers and spatial orientation of the pharmacophores to ensure constructive interference.

Chronic and complex diseases often involve multiple biological pathways, making multi-target drugs an attractive therapeutic strategy. Pyrazole-sulfonamide conjugates are well-suited for a multi-targeting approach due to the diverse biological activities associated with each component. Pyrazole derivatives are known to exhibit anti-inflammatory, antiviral, and anticancer properties, while sulfonamides are classic inhibitors of carbonic anhydrases and have been incorporated into various other therapeutic agents. nih.govnih.gov

Researchers have designed and synthesized novel sulfonamide-bearing pyrazolone derivatives that act as multi-target agents, for example, by simultaneously inhibiting cholinesterases (AChE and BChE) and carbonic anhydrases (hCA I and hCA II). nih.govnih.gov Such compounds have potential applications in the treatment of neurodegenerative diseases like Alzheimer's and glaucoma. nih.govnih.gov

The following table presents the inhibitory activities of some multi-target sulfonamide-bearing pyrazolone derivatives.

| Compound | AChE (Ki, nM) | BChE (Ki, nM) | hCA I (Ki, nM) | hCA II (Ki, nM) |

| 1c | 16.04 ± 1.60 | 135.70 ± 17.39 | 52.66 ± 7.21 | 68.17 ± 5.14 |

| 1f | 10.15 ± 1.12 | 68.31 ± 8.42 | 31.18 ± 4.19 | 42.53 ± 3.88 |

| 2c | 7.45 ± 0.98 | 34.78 ± 5.88 | 21.49 ± 2.53 | 28.76 ± 1.94 |

| 2f | 9.82 ± 1.07 | 51.16 ± 6.77 | 28.93 ± 3.64 | 39.41 ± 2.85 |

Data sourced from studies on sulfonamide-bearing pyrazolone derivatives as multi-target agents. nih.govresearchgate.net

The development of pyrazole-sulfonamide hybrids as multi-target agents is a promising area of research. By rationally designing molecules that can modulate multiple key proteins or pathways, it may be possible to develop more effective treatments for complex diseases. Further investigation into the specific contributions of the this compound core within such hybrid structures is warranted to fully elucidate its therapeutic potential.

Future Directions and Emerging Research Avenues for 1 Ethyl 1h Pyrazole 4 Sulfonamide Chemistry

Development of Novel Synthetic Routes with Enhanced Sustainability

The future synthesis of 1-ethyl-1H-pyrazole-4-sulfonamide and its derivatives is anticipated to be heavily influenced by the principles of green chemistry. Researchers are expected to move away from traditional synthetic methods that often involve harsh conditions and hazardous reagents. researchgate.net The focus will be on developing more efficient, selective, and environmentally benign synthetic protocols. researchgate.net

Key areas of exploration will likely include:

Catalytic Methods: The use of novel catalytic systems to minimize waste and energy consumption is a promising avenue. researchgate.net This could involve enzymatic catalysis, which operates under mild conditions and offers high specificity, or photocatalysis, which utilizes light to drive chemical reactions. researchgate.net

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields, contributing to a more sustainable synthetic process. researchgate.net

Solvent-Free and Alternative Solvent Systems: The development of synthetic routes that eliminate or replace hazardous organic solvents with greener alternatives, such as water or ionic liquids, will be a priority. researchgate.net

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and process control, making them an attractive platform for the sustainable production of pyrazole (B372694) sulfonamides.

Recent advancements have already demonstrated novel and straightforward routes for synthesizing related pyrazolo[3,4-b]pyridine scaffolds, highlighting the potential for innovative synthetic strategies in this chemical space. nih.gov

Advanced Computational Design of Pyrazole-Sulfonamide Libraries

Computational chemistry and molecular modeling are poised to play a pivotal role in accelerating the discovery and optimization of this compound-based compounds. Advanced computational tools can be employed to design virtual libraries of derivatives with tailored properties.

Future computational efforts will likely focus on:

Structure-Based Drug Design (SBDD): By utilizing the three-dimensional structures of biological targets, SBDD can be used to design novel pyrazole sulfonamide derivatives with high binding affinity and selectivity. nih.gov Molecular docking simulations, for instance, can predict the binding poses and affinities of designed compounds, guiding synthetic efforts. mdpi.comnih.gov

Ligand-Based Drug Design (LBDD): In the absence of a known target structure, LBDD methods can be used to develop quantitative structure-activity relationship (QSAR) models that correlate the chemical structures of known active compounds with their biological activities. These models can then be used to predict the activity of new, untested molecules.

In Silico ADMET Prediction: Computational tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds. nih.govsemanticscholar.org This allows for the early-stage filtering of compounds with unfavorable pharmacokinetic or toxicological profiles, saving time and resources.

The integration of these computational approaches will enable the rational design of focused libraries of pyrazole-sulfonamide derivatives with a higher probability of desired biological activity and drug-like properties.

Elucidation of Untapped Biological Targets and Mechanisms

While the broader class of pyrazole sulfonamides has been investigated for a range of biological activities, the specific targets and mechanisms of action for this compound remain largely unexplored. Future research will be directed towards identifying and validating novel biological targets for this compound and its analogs. Pyrazole derivatives have shown a wide spectrum of biological activities, including anti-inflammatory, antiviral, antitumor, and antioxidant effects. nih.gov

Potential areas of investigation include:

Enzyme Inhibition: Many sulfonamide-containing drugs exert their effects by inhibiting specific enzymes. nih.gov Pyrazole sulfonamides have been investigated as inhibitors of carbonic anhydrases and cholinesterases. nih.gov Further studies could explore the inhibitory potential of this compound against a broad panel of enzymes implicated in various diseases.

Receptor Modulation: The compound could be screened against a variety of cell surface and nuclear receptors to identify any agonistic or antagonistic activities.

Protein-Protein Interaction Inhibition: The disruption of key protein-protein interactions is an emerging strategy in drug discovery. High-throughput screening campaigns could be employed to assess the ability of this compound to modulate such interactions.

The following table summarizes potential biological targets for pyrazole sulfonamide derivatives based on existing research, which could guide future investigations for this compound.

| Target Class | Specific Examples | Potential Therapeutic Area |

| Enzymes | Carbonic Anhydrases, Cholinesterases, Acetohydroxy acid synthase (AHAS) | Glaucoma, Alzheimer's Disease, Herbicides |

| Kinases | Various | Cancer, Inflammation |

| G-protein coupled receptors (GPCRs) | Various | Multiple |

Applications in Chemical Biology as Molecular Probes

High-quality chemical probes are invaluable tools for dissecting complex biological processes. febs.org These small molecules possess a well-defined mechanism of action and can be used to modulate the function of a specific biological target with high potency and selectivity. febs.org this compound, with appropriate structural modifications, has the potential to be developed into a valuable molecular probe.

Future research in this area could involve:

Affinity-Based Probes: The synthesis of derivatives of this compound that incorporate a reactive group for covalent labeling of the biological target.

Fluorescent Probes: The attachment of a fluorescent tag to the molecule would allow for the visualization of the target protein within cells and tissues.

Photoaffinity Probes: The incorporation of a photo-reactive group would enable the light-induced covalent labeling of the target, facilitating its identification and characterization.

The development of such probes would not only advance our understanding of the biological roles of the identified targets but also serve as a starting point for the development of new therapeutic agents. febs.org

Integration with Automated Synthesis and High-Throughput Screening Platforms

The integration of automated synthesis and high-throughput screening (HTS) has revolutionized the early stages of drug discovery. rsc.orgnih.gov This paradigm allows for the rapid synthesis and biological evaluation of large libraries of compounds, significantly accelerating the identification of promising lead molecules. rsc.orgresearchgate.net

The future investigation of this compound and its derivatives will undoubtedly benefit from these technological advancements. Key aspects of this integration include:

Automated Library Synthesis: The use of robotic platforms for the parallel synthesis of a diverse range of pyrazole sulfonamide derivatives. nih.gov

High-Throughput Screening (HTS): The screening of these libraries against a panel of biological targets using miniaturized and automated assays. researchgate.net

High-Content Screening (HCS): The use of automated microscopy and image analysis to assess the effects of the compounds on cellular phenotypes.

Data Analysis and Hit Triage: The use of sophisticated software to analyze the large datasets generated from HTS and HCS, and to prioritize hits for further investigation. researchgate.net

This integrated approach will enable a more systematic and efficient exploration of the chemical space around the this compound scaffold, maximizing the chances of discovering novel bioactive compounds.

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-ethyl-1H-pyrazole-4-sulfonamide?

Methodological Answer: The synthesis of this compound typically involves the reaction of a pyrazole derivative with a sulfonyl chloride in the presence of a base. Critical parameters include:

- Temperature control : Reactions are often conducted at reflux (e.g., ethanol at ~78°C) to ensure completion without side reactions .

- Solvent selection : Polar aprotic solvents like DMF or ethanol are preferred for their ability to stabilize intermediates and enhance reaction efficiency .

- Purification : Chromatography or recrystallization is used to isolate the compound in high purity (>95%) .

Yield optimization (typically 70–89%) can be achieved by adjusting stoichiometry and reaction time (e.g., 9–13 hours for acylated derivatives) .

Q. How is the structural confirmation of this compound achieved in academic research?

Methodological Answer: Structural validation employs a combination of analytical techniques:

- NMR Spectroscopy : - and -NMR identify proton environments (e.g., ethyl group signals at δ ~1.2–1.4 ppm) and carbon frameworks .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (m/z 203.27 for CHNOS) .

- Elemental Analysis : Validates empirical formula purity (<0.3% deviation from theoretical values) .

A representative data table:

| Technique | Key Observations | Reference |

|---|---|---|

| -NMR | Ethyl group (triplet, δ 1.2–1.4 ppm) | |

| HR-MS | [M+H] at m/z 204.07 | |

| Elemental Analysis | C: 41.37%, H: 6.45%, N: 20.67% (theoretical) |

Q. What methodologies are used for preliminary biological activity screening of this compound?

Methodological Answer: Initial pharmacological evaluation focuses on:

- In vitro assays : Antiproliferative activity is tested against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC values compared to reference drugs .

- Anti-inflammatory testing : Carrageenan-induced rat paw edema models measure inhibition of inflammation (%) at varying doses (e.g., 10–100 mg/kg) .

- Analgesic activity : Tail-flick or acetic acid writhing tests quantify pain response reduction .

Dose-response curves and statistical analysis (e.g., ANOVA) are critical for validating significance (p < 0.05) .

Advanced Research Questions

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to resolve structural ambiguities in derivatives?

Methodological Answer: SC-XRD using programs like SHELXL (via SHELXTL suite) resolves complex stereochemistry and hydrogen-bonding networks. For example:

- Data collection : High-resolution (<1.0 Å) data at 100 K minimizes thermal motion artifacts .

- Refinement : Anisotropic displacement parameters refine atomic positions (R-factor < 0.05) .

- Validation : PLATON checks for twinning and disorder, common in sulfonamide moieties due to rotational flexibility .

Key metrics (e.g., bond angles, torsional deviations) are cross-validated with computational models .

Q. What computational strategies are employed to predict synthetic pathways for novel derivatives?

Methodological Answer: AI-driven platforms (e.g., Template_relevance Reaxys) leverage reaction databases to propose feasible routes:

- Retrosynthetic analysis : Identifies sulfonamide coupling and pyrazole ring formation as critical steps .

- DFT calculations : Optimize transition states for sulfonyl chloride reactions, predicting regioselectivity (e.g., C4 vs. C5 substitution) .

- Docking studies : Predict binding affinities of derivatives to biological targets (e.g., COX-2 for anti-inflammatory activity) .

Q. How are contradictory biological activity data addressed in structure-activity relationship (SAR) studies?

Methodological Answer: Contradictions (e.g., variable IC values across cell lines) are resolved via:

- Meta-analysis : Aggregating data from multiple studies to identify trends (e.g., substituent effects on bioavailability) .

- Proteomic profiling : LC-MS/MS identifies off-target interactions (e.g., kinase inhibition) that may explain discrepancies .

- Crystallographic validation : Comparing ligand-binding modes in target proteins (e.g., carbonic anhydrase isoforms) .

Q. What strategies enhance the pharmacological profile of this compound derivatives?

Methodological Answer: Derivative optimization involves:

- Bioisosteric replacement : Substituting the sulfonamide group with phosphonamides to improve solubility .

- Prodrug design : Ethyl ester prodrugs (e.g., ethyl 5-amino derivatives) enhance membrane permeability .

- Hybrid molecules : Conjugation with fluorophenyl groups (e.g., 4-fluorophenyl derivatives) increases target specificity .

In vivo pharmacokinetic studies (e.g., half-life, AUC) validate improvements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.